Panaxynol

Description

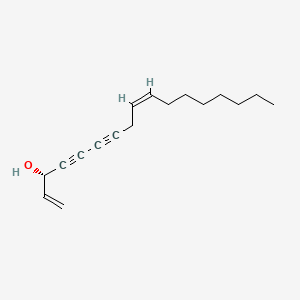

Structure

3D Structure

Properties

Key on ui mechanism of action |

Ethanolic extracts from 10 Chinese herbs /were tested/ for their effects on K562, Raji, Wish, HeLa, Calu-1, and Vero tumor cells proliferation. On a percentage basis, panaxynol purified from Saposhnikovae divaricata had the highest inhibitory activity on various tumor cells proliferation. Cell-cycle analysis indicated that panaxynol arrested the cell cycle progression of tumor cells from the G1 transition to the S phase. In an attempt to further localize the point in the cell cycle where arrest occurred, gene expression of cyclin E, a key regulatory event leading to the G1/S boundary was examined. Results indicated that the levels of cyclin E mRNA in various tumor cells were decreased by panaxynol. Thus, the suppressant effects of panaxynol on proliferation of various tumor cells appeared to be mediated, at least in part, through impairments of cyclin E mRNA levels and arresting cell cycle progression in the cells. |

|---|---|

CAS No. |

81203-57-8 |

Molecular Formula |

C17H24O |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

(9E)-heptadeca-1,9-dien-4,6-diyn-3-ol |

InChI |

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10+ |

InChI Key |

UGJAEDFOKNAMQD-ZHACJKMWSA-N |

SMILES |

CCCCCCCC=CCC#CC#CC(C=C)O |

Isomeric SMILES |

CCCCCCC/C=C/CC#CC#CC(C=C)O |

Canonical SMILES |

CCCCCCCC=CCC#CC#CC(C=C)O |

Appearance |

Solid powder |

Other CAS No. |

21852-80-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Panaxynol, (+)-Falcarinol, (+) Falcarinol, Falcarinol |

Origin of Product |

United States |

Occurrence and Distribution of Panaxynol in Botanical Species

Panax Species as Primary Sources of Panaxynol

The genus Panax, renowned for its medicinal properties, serves as a primary source of this compound and other related polyacetylenic compounds. These non-polar C17 compounds are notable constituents within these species, with this compound often representing a major component of their essential oils researchgate.netnih.gov.

Panax ginseng

Panax ginseng C.A. Meyer, commonly known as Asian ginseng, was the source from which this compound was first isolated in 1964 nih.govresearchgate.netfortunejournals.commdpi.com. This compound is found in both the roots and leaves of P. ginseng europa.eu. Research indicates that the concentration of this compound can vary significantly depending on the plant part. Specifically, the content ranges from 0.002% to 0.086% in the root, while in the leaves, it can reach up to 0.03% europa.eu. Further analysis has revealed that the branch and fibrous roots of P. ginseng typically contain higher levels of this compound compared to the main root europa.eu. Over 16 different polyacetylenes, including this compound, have been identified and reported from P. ginseng nih.govmdpi.com.

Table 1: this compound Content in Panax ginseng (Approximate Ranges) europa.eu

| Plant Part | This compound Content (% w/w) |

| Root | 0.002% – 0.086% |

| Leaves | Up to 0.03% |

| Branch/Fibrous Roots | Higher than Main Root |

Panax quinquefolius (American Ginseng)

Panax quinquefolius, commonly known as American Ginseng, is another significant Panax species identified as a source of this compound (falcarinol) mdpi.comnih.govfrontiersin.org. Studies have shown that a hexane (B92381) fraction derived from American Ginseng is particularly potent in its this compound content nih.govresearchgate.net. The phytochemical profile of P. quinquefolius includes at least 15 different polyacetylenes frontiersin.org.

Panax vietnamensis

This compound has also been successfully isolated from Panax vietnamensis, often referred to as Vietnamese ginseng researchgate.netnih.gov. Similar to other Panax species, this compound constitutes a major component within the essential oils extracted from P. vietnamensis researchgate.netnih.gov.

Identification of this compound in Other Plant Families

Beyond the Panax genus, this compound and its related falcarinol-type polyacetylenes are widely distributed in other botanical families, notably the Apiaceae and other genera within the Araliaceae.

Apiaceae Family (e.g., Daucus carota, Apium graveolens, Foeniculum vulgare)

The Apiaceae family, which includes many common food plants, is a rich source of aliphatic C17-polyacetylenes of the falcarinol (B191228) type, including this compound europa.eu. These compounds are detected in the edible parts of numerous species within this family.

Table 2: Representative Apiaceae Species Containing this compound (Falcarinol) europa.eunih.govresearchgate.netnih.govmdpi.comfortunejournals.commdpi.comnih.govtiiips.comebi.ac.ukthegoodscentscompany.comacs.orgjst.go.jp

| Common Name | Botanical Name |

| Carrot | Daucus carota |

| Celery | Apium graveolens |

| Parsnip | Pastinaca sativa |

| Fennel | Foeniculum vulgare |

| Parsley | Petroselinum crispum |

| Anise | Pimpinella anisum |

| Dill | Anethum graveolens |

| Cumin | Carum carvi |

| Coriander | Coriandrum sativum |

| Hogweed | Heracleum moellendorffii |

| Beach Silvertop | Glehnia littoralis |

| Hedgeparsley | Torilis japonica |

| Japanese Angelica | Angelica japonica |

| Wild Angelica | Angelica acutiloba |

| Round-leaved Hare's Ear | Bupleurum rotundifolium |

| Japanese Honewort | Cryptotaenia japonica |

In Daucus carota (carrot), falcarinol (this compound) is typically present at a concentration of approximately 2 mg/kg wikipedia.org.

Araliaceae Family (excluding Panax species)

Beyond the Panax genus, other members of the Araliaceae family also contain analogues of falcarinol, which is synonymous with this compound europa.eu. These include various ornamental and medicinal plants.

Table 3: Representative Araliaceae Species (Excluding Panax) Containing this compound (Falcarinol Analogues) europa.euwikipedia.orgnih.govwikidata.orgnih.gov

| Common Name | Botanical Name |

| Ivy | Hedera helix |

| Canary Ivy | Hedera canariensis |

| Japanese Fatsia | Fatsia japonica |

| Dwarf Schefflera | Schefflera arboricola |

| Devil's Club | Oplopanax horridus |

| Korean Acanthopanax | Eleutherococcus koreanus |

| Umbrella Tree | Dendropanax trifidus |

| Aralia species | |

| Cussonia arborea | |

| Schefflera tomentosa | |

| Schefflera venulosa | |

| Trevesia palmata | |

| Trevesia sundaica |

Biosynthetic Pathways of Panaxynol

Elucidation of Panaxynol Biosynthesis via Isotopic Labeling Studies

The natural formation of this compound has been investigated through sophisticated isotopic labeling experiments. nih.gov These studies provide direct evidence for the biosynthetic pathway by tracing the incorporation of labeled precursors into the final molecule.

Carbon-13 (13C) labeling experiments have been pivotal in confirming the biosynthetic origin of this compound. nih.gov By supplying 13C-labeled precursors to Panax ginseng, researchers can track the path of the carbon atoms as they are assembled into this compound. The resulting labeled this compound is then isolated and analyzed, typically using quantitative Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the positions of the 13C atoms. mdpi.com

The analysis of this compound from these experiments revealed a distinct polyketide-type labeling pattern. mdpi.com This pattern is characterized by the observation of specific mixtures of isotopologues—molecules that differ only in their isotopic composition. In the case of this compound, researchers identified mixtures containing eight doubly 13C-labeled isotopologues and one singly labeled isotopologue. nih.gov This specific arrangement of labeled atoms is consistent with a biosynthetic pathway that proceeds through the decarboxylation of a fatty acid precursor. nih.gov

To trace the biosynthetic route from fundamental building blocks, two primary 13C tracers have been employed: 13CO2 and uniformly labeled glucose ([U-13C6]glucose). mdpi.com

13CO2 Labeling : In experiments conducted under field conditions, six-year-old Panax ginseng plants were exposed to a 13CO2 atmosphere. mdpi.com The plants assimilated the labeled carbon dioxide through photosynthesis, incorporating it into primary metabolites and subsequently into specialized secondary metabolites like this compound located in the roots. nih.govmdpi.com This method allows for the study of biosynthesis under natural physiological conditions. mdpi.com

[U-13C6]Glucose Labeling : In a complementary approach, sterile hairy root cultures of P. ginseng were supplemented with [U-13C6]glucose. nih.gov In this in vitro system, the plant cells take up the labeled glucose and metabolize it through pathways like glycolysis to produce acetyl-CoA, the fundamental building block for fatty acid synthesis. nih.gov

Crucially, the analysis of this compound isolated from both the 13CO2 field experiments and the [U-13C6]glucose culture experiments showed the exact same labeling pattern. mdpi.com This convergence of results from two different experimental systems provides robust evidence for a conserved biosynthetic pathway originating from acetyl-CoA. nih.gov The high incorporation rates of [U-13C6]glucose in root cultures were particularly effective in demonstrating the efficient conversion of glucose into this compound via [U-13C2]acetyl-CoA. nih.gov

Table 1: Comparison of 13C Tracer Incorporation Studies for this compound Biosynthesis

| Feature | 13CO2 Labeling | [U-13C6]Glucose Labeling |

|---|---|---|

| Experimental System | Field-grown Panax ginseng plants | Sterile hairy root cultures of P. ginseng |

| Administration | Exposure to 13CO2 atmosphere | Supplementation in culture medium |

| Physiological Context | In planta under natural conditions | In vitro controlled conditions |

| Key Finding | Resulted in a polyketide-type labeling pattern in this compound. | Produced an identical labeling pattern to the 13CO2 experiment. |

| Conclusion | Confirmed the fatty acid origin of this compound under physiological conditions. | Demonstrated efficient incorporation of glucose-derived acetyl-CoA into the this compound backbone. |

Proposed Precursors and Intermediates in this compound Biosynthesis

The labeling patterns observed in isotopic studies strongly support the widely accepted hypothesis that linear C17-polyacetylenes are derived from C18 unsaturated fatty acids. nih.govresearchgate.net

The polyketide-like labeling pattern is a hallmark of fatty acid biosynthesis, which proceeds via the sequential addition of two-carbon units from malonyl-CoA (derived from acetyl-CoA). nih.gov Based on the positions of the double and triple bonds in this compound, it is proposed that the pathway originates from oleic acid. nih.gov The key intermediate suggested is crepenynic acid, a C18 fatty acid containing a triple bond. mdpi.com The structural similarity is significant, as the triple and double bonds in crepenynic acid are located at positions that correspond to those in this compound after a decarboxylation event. nih.gov NMR-based isotopologue profiling has confirmed the origin from acetyl-CoA/malonyl-CoA and points to crepenynate (B1232503) as the putative intermediate. nih.gov

While not yet substantiated by direct experimental validation in the same manner as the broader fatty acid pathway, it has been proposed that 3-hydroxyoleic acid (an alternative name for beta-hydroxyoleic acid) could serve as an intermediate in the biosynthesis of this compound. nih.govresearchgate.net This hypothesis suggests that hydroxylation could be an early step in the modification of the fatty acid chain before subsequent desaturation and decarboxylation steps. nih.gov However, the evidence for this specific intermediate remains less definitive compared to the strong support for crepenynic acid. nih.gov

Enzymatic Steps and Metabolic Flux Analysis in Polyacetylene Synthesis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govnih.gov By using 13C tracers and measuring the isotopic enrichment in various metabolites over time, MFA can provide a detailed map of cellular metabolism. nih.govnih.gov

In the context of this compound, 13C-MFA could be applied to:

Quantify the flow of carbon from glucose, through acetyl-CoA and the fatty acid synthesis pathway, to this compound and other polyacetylenes. nih.gov

Identify potential bottlenecks or rate-limiting enzymatic steps in the pathway. researchgate.net

Understand how metabolic flux is partitioned between primary metabolism (e.g., growth) and secondary metabolism (polyacetylene production). nih.gov

The foundational 13C labeling studies on this compound have laid the essential groundwork for future, detailed metabolic flux analyses. mdpi.comnih.gov Such studies will be crucial for identifying the specific enzymes involved and for developing strategies to enhance the production of these bioactive compounds in plant cultures or through biotechnological means. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Beta-Hydroxyoleic Acid (3-hydroxyoleic acid) |

| Crepenynic Acid |

| Glucose |

| Malonyl-CoA |

Extraction, Isolation, and Purification Methodologies for Panaxynol

Conventional Solvent Extraction Techniques for Panaxynol

Conventional solvent extraction remains a widely used approach for isolating this compound from its natural sources, primarily from the roots of Panax species. The selection of the solvent is a crucial factor, as it dictates the efficiency and selectivity of the extraction process. Solvents with different polarities, such as methanol (B129727), hexane (B92381), and ether, have been extensively investigated.

Methanol is a polar solvent that has demonstrated high efficiency in extracting polyacetylenes, including this compound, from ginseng. discovery.csiro.aunih.gov Studies have shown that methanol extraction, particularly when combined with heat, can yield a significant amount of polyacetylenes. discovery.csiro.au For instance, a methanol extract of heat-processed ginseng has been found to contain a mixture of saponins (B1172615) with potent properties. nih.gov The extraction process typically involves soaking the plant material in methanol, followed by agitation and filtration to separate the extract from the solid residue. nih.govmdpi.com While effective, the polarity of methanol may also lead to the co-extraction of other polar compounds, necessitating further purification steps.

Table 1: Overview of Methanol-Based Extraction for this compound

| Parameter | Description | Source(s) |

|---|---|---|

| Solvent | 100% Methanol | nih.gov |

| Advantages | Higher extraction efficiency compared to water or aqueous methanol. | discovery.csiro.aunih.gov |

| Considerations | Co-extraction of other polar compounds may occur. | |

| Post-Extraction | Extracts are typically concentrated in vacuo. | nih.gov |

Hexane, a non-polar solvent, is particularly effective for the selective extraction of lipophilic compounds like this compound. nih.gov This method is advantageous as it minimizes the co-extraction of more polar compounds, simplifying the subsequent purification process. nih.govresearchgate.net A common protocol involves refluxing the dried and powdered plant material with hexane. For example, dry-powdered ginseng roots can be extracted by refluxing at 70°C with hexane for several hours. nih.govresearchgate.net Following extraction, the solvent is evaporated under reduced pressure to yield a crude extract containing this compound. nih.govresearchgate.net This crude extract is then typically subjected to further purification by chromatography. nih.govmdpi.com

Table 2: Example of a Hexane-Based Extraction Protocol for this compound

| Step | Procedure | Details | Source(s) |

|---|---|---|---|

| 1. Preparation | Dry-powdered roots (approx. 20 g) are used. | Plant material is lyophilized and ground. | nih.govresearchgate.net |

| 2. Extraction | Refluxing at 70°C twice for 3 hours with hexane (300 mL). | This step isolates the non-polar compounds. | nih.govresearchgate.net |

| 3. Concentration | The solvent is evaporated under reduced pressure. | Yields a crude extract (approx. 209 mg). | nih.govresearchgate.net |

| 4. Purification | Open column chromatography. | Using a hexane/acetone/methanol (80:18:2; v/v) solvent system. | nih.govresearchgate.net |

Ether, another non-polar solvent, has also been utilized for the extraction of this compound. koreascience.kr Similar to hexane, ether is effective in selectively dissolving this compound and other lipid-soluble compounds from the plant matrix. The general procedure involves the maceration or percolation of the plant material with ether, followed by the evaporation of the solvent to obtain the crude extract. While specific protocols may vary, the principle remains the same: leveraging the non-polar nature of ether to isolate this compound.

To enhance the efficiency of solvent extraction, techniques such as reflux and sonication are often employed. Refluxing, which involves heating the solvent with the plant material and condensing the vapors back into the mixture, increases the extraction rate by maintaining a constant high temperature. discovery.csiro.aunih.govresearchgate.net

Sonication-assisted extraction, or UAE, utilizes ultrasonic waves to create cavitation bubbles in the solvent. researchgate.netmdpi.com The collapse of these bubbles near the plant cell walls causes cell disruption, facilitating the release of intracellular components like this compound into the solvent. researchgate.netnih.gov This method offers several advantages, including reduced extraction time and lower solvent consumption, and can often be performed at lower temperatures, which is beneficial for thermally sensitive compounds. researchgate.netmdpi.com Studies have shown that ultrasound-assisted extraction can be significantly faster than traditional methods. researchgate.net

Table 3: Comparison of Conventional and Sonication-Assisted Extraction

| Feature | Reflux Extraction | Sonication-Assisted Extraction (UAE) | Source(s) |

|---|---|---|---|

| Principle | Elevated temperature and continuous solvent cycling. | Acoustic cavitation and cell disruption. | nih.govresearchgate.netresearchgate.net |

| Temperature | Higher temperatures, typically at the solvent's boiling point. | Can be performed at lower temperatures. | nih.govresearchgate.net |

| Extraction Time | Generally longer extraction times are required. | Significantly faster than conventional methods. | researchgate.net |

| Efficiency | Effective for many compounds. | Often more efficient, with higher yields in a shorter time. | researchgate.netnih.gov |

Advanced Extraction Technologies for this compound

In recent years, there has been a shift towards more advanced and "green" extraction technologies that offer higher efficiency, selectivity, and a reduced environmental footprint compared to conventional methods.

Supercritical fluid extraction (SFE) is an advanced technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. farmaciajournal.comnih.gov A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. Supercritical CO₂ is an attractive solvent because it is non-toxic, non-flammable, and its solvating power can be finely tuned by altering the temperature and pressure. farmaciajournal.comnih.gov

For the extraction of this compound, SFE offers high selectivity, as the properties of the supercritical CO₂ can be adjusted to preferentially dissolve the target compound. koreascience.krkoreascience.kr The optimal conditions for extracting this compound and related compounds from Korean ginseng using SFE have been found to be around 65°C. koreascience.krkoreascience.kr The addition of a small amount of a polar co-solvent, or modifier, like ethanol, can further enhance the extraction efficiency for certain compounds. farmaciajournal.com After extraction, the CO₂ can be easily removed from the extract by simply reducing the pressure, leaving behind a solvent-free product. nih.gov

Table 4: Parameters for Supercritical Fluid Extraction (SFE) of this compound

| Parameter | Optimal Value/Range | Significance | Source(s) |

|---|---|---|---|

| Temperature | 65°C | Affects the solvating power and selectivity of the supercritical fluid. | koreascience.krkoreascience.kr |

| Pressure | Variable | A key parameter for controlling the density and solvating power of CO₂. | farmaciajournal.com |

| Solvent | Supercritical CO₂ | A non-toxic, "green" solvent. | farmaciajournal.comnih.gov |

| Co-solvent | Ethanol (optional) | Can be added to modify the polarity of the supercritical fluid. | farmaciajournal.com |

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an advanced technique that employs solvents at elevated temperatures and pressures to enhance extraction efficiency. mdpi.commdpi.com By maintaining the solvent in a liquid state above its atmospheric boiling point, PLE improves analyte solubility and diffusion rates, while decreasing solvent viscosity, allowing for better penetration into the sample matrix. psecommunity.org This method is recognized for reducing extraction time and solvent consumption compared to traditional techniques. mdpi.com

The process typically involves dispersing the solid sample with an inert material, loading it into a stainless steel extraction cell, and then pumping the solvent into the heated and pressurized cell. psecommunity.org Key parameters that are optimized for efficient extraction include the choice of solvent, temperature, pressure, static extraction time, and the number of extraction cycles. mdpi.com

While specific studies detailing the PLE of this compound are limited, a related technique, Pressurized Hot Water Extraction (PHWE), has been successfully utilized for its extraction from Saposhnikovia divaricata. capes.gov.br This demonstrates the applicability of pressurized fluid techniques for isolating this class of compounds.

Chromatographic Separation and Purification Strategies

Following initial extraction, crude extracts containing this compound undergo further purification using various chromatographic methods. These techniques separate compounds based on their differential affinities for a stationary phase and a mobile phase.

Open column chromatography using silica (B1680970) gel as the stationary phase is a fundamental and widely used method for the purification of this compound from crude extracts. nih.govjst.go.jp This technique separates compounds based on their polarity. In the case of this compound, which is a relatively non-polar compound, it is often eluted from the silica gel column using a non-polar solvent system.

In a typical application, a crude hexane extract from Panax ginseng roots is subjected to open column chromatography. nih.gov The less polar this compound is successfully separated from more polar compounds like Panaxydol (B150440). nih.gov The progress of the separation is monitored by collecting fractions and analyzing them, often using thin-layer chromatography (TLC).

Table 1: Example of Column Chromatography Parameters for this compound Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Column Dimensions | 3 cm x 25 cm |

| Mobile Phase (Eluent) | Hexane / Acetone / Methanol (80:18:2 v/v/v) |

| Sample Source | Crude hexane extract of Panax ginseng roots |

| Result | Isolation of pure this compound |

Data sourced from a study on the biosynthesis of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique used for the identification and quantification of this compound in extracts. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is commonly employed.

Several HPLC methods have been developed for the simultaneous determination of this compound and the related compound Panaxydol in the fibrous roots of Panax ginseng. nih.gov These methods are valued for being simple, rapid, and reproducible, making them suitable for the quality control of raw materials. nih.gov The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve different compounds. Detection is commonly performed using a UV detector at a wavelength where polyacetylenes exhibit strong absorbance. nih.gov

Table 2: Example of Analytical HPLC Parameters for this compound Determination

| Parameter | Description |

|---|---|

| Stationary Phase | Elite C18 Column |

| Column Dimensions | 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724) - Water (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Application | Simultaneous determination of this compound and Panaxydol |

Data sourced from a study on the quality control of P. ginseng fibrous root. nih.gov

For the isolation of higher purity this compound in larger quantities than analytical HPLC allows, semi-preparative HPLC is utilized. nih.gov This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. warwick.ac.uk It serves as a crucial final polishing step to obtain pure compounds for research and characterization.

Analytical Quantification and Characterization of Panaxynol

Chromatographic Quantification Techniques for Panaxynol in Biological Matrices

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been developed as a sensitive and reliable method for the quantification and characterization of this compound. This technique is particularly valuable for determining this compound concentrations in biological matrices, such as cultured cells and plasma for pharmacokinetic studies. researchgate.netsc.edunih.govshsmu.edu.cn

A UPLC-MS/MS method for quantifying this compound uptake in cultured Caco-2 cells involved chromatographic separation on an Acquity BEH C18 column (2.1 mm x 100 mm, 1.7 μm). researchgate.net The mobile phase consisted of aqueous methanol (B129727), utilizing a gradient elution at a flow rate of 0.3 mL/min. researchgate.net Another method employed water with 0.1% formic acid as mobile phase A and acetonitrile (B52724) with 0.1% formic acid as mobile phase B, with a column temperature of 40°C. journal-jop.org Detection was performed using a triple-quadrupole mass spectrometer in multiple-reaction monitoring (MRM) mode, specifically monitoring the transition pair of m/z 252.1 → 136.1 for this compound. journal-jop.org

The established UPLC-MS/MS methods have demonstrated robust validation parameters, including linearity (r² > 0.99), precision (≤ 6.2%), and accuracy (-6.7% to 2.1%). researchgate.net The limit of detection (LOD) for this compound in a Caco-2 cell uptake study was reported as 4 ng/mL. researchgate.net Other studies have reported LODs ranging from 0.010 to 0.032 ng•mL⁻¹ and limits of quantification (LOQ) from 0.064 to 0.301 ng•mL⁻¹. researchgate.net

Research findings using UPLC-MS/MS have shown that this compound uptake in cultured Caco-2 cells was (20.7 ± 1.8) nmol/mg protein for 50 μmol/L this compound and (21.8 ± 1.7) nmol/mg protein for 100 μmol/L this compound, with no significant difference observed between these concentrations. researchgate.net Furthermore, UPLC-MS/MS has been instrumental in pharmacokinetic studies of this compound in mice. For instance, after intravenous administration of 5 mg/kg, this compound reached an initial peak plasma concentration of 8.24 μg/ml. nih.gov Following oral administration at 20 mg/kg, the compound rapidly reached a maximum peak of 1.72 μg/ml within 1 hour. nih.gov Higher oral doses (100, 200, and 300 mg/kg) resulted in peak plasma concentrations of 1.56, 1.71, and 2.42 μg/ml, respectively, within 1 hour. fortunejournals.comfortunejournals.com

| Parameter | 100 mg/kg Oral Dose | 200 mg/kg Oral Dose | 300 mg/kg Oral Dose |

| Peak Plasma Concentration (μg/ml) | 1.56 | 1.71 | 2.42 |

| Time to Peak Plasma Concentration (hr) | 1 | 1 | 1 |

| Half-life (hr) | 7.11 | 7.67 | 9.15 |

| Total Systemic Exposure (AUCinf, h*μg/ml) | 9.10 | 11.0 | 14.3 |

| Bioavailability (F, %) | 12.6 | 7.61 | 6.59 |

Immunological Assays for this compound Detection

Immunological assays provide a complementary approach to chromatographic methods for detecting and quantifying this compound, particularly useful for high-throughput screening and biological studies.

Enzyme Immunoassay (EIA) Development

The first specific enzyme immunoassay (EIA) for the determination of this compound was established using a double-antibody technique. nih.govjst.go.jp This assay demonstrated high sensitivity, capable of detecting this compound at concentrations as low as 6.4 ng/ml. nih.govjst.go.jp The development of this EIA reconfirmed the rapid consumption of this compound by target tumor cells in an in vitro-culture system, highlighting its utility as a valuable tool for studying the biological properties of polyacetylenic compounds. nih.govjst.go.jp

Antibody Production and Specificity Analysis (e.g., Anti-Panaxynol Antibody)

The production of a specific anti-Panaxynol antibody was achieved by eliciting an immune response in rabbits through immunization with a this compound hemisuccinate-bovine serum albumin (BSA) conjugate. nih.govjst.go.jp This conjugation strategy is crucial for making the small this compound molecule immunogenic.

The anti-Panaxynol antibody exhibited high specificity for this compound. nih.govjst.go.jp While primarily specific to this compound, the antibody showed minimal cross-reactivity with other structurally related polyacetylenic alcohols. Specifically, it demonstrated 12.0% cross-reactivity with panaxydol (B150440) and 0.77% with panaxytriol. nih.govjst.go.jp This high specificity underscores the antibody's potential for selective detection of this compound in complex biological samples.

| Compound | Cross-Reactivity (%) |

| This compound | 100 (Highly Specific) |

| Panaxydol | 12.0 |

| Panaxytriol | 0.77 |

Pharmacological Activities and Biological Effects of Panaxynol Preclinical Studies

Anti-inflammatory Modulations

Panaxynol demonstrates significant anti-inflammatory properties by influencing key inflammatory mediators and pathways. nih.govrsc.orgnih.gov

This compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical enzymes involved in inflammatory responses. In interferon-γ (IFNγ)-stimulated macrophages, this compound inhibited iNOS expression. nih.govnih.gov Similarly, in murine models of colitis, this compound treatment led to a decreased expression of COX-2. nih.govnih.gov

Table 1: this compound's Impact on Inflammatory Enzyme Expression

| Enzyme | Effect of this compound | Model/Cell Type | Reference |

| iNOS | Suppression | IFNγ-stimulated macrophages | nih.govnih.gov |

| COX-2 | Decreased expression | Murine colitis model | nih.govnih.gov |

This compound contributes to anti-inflammatory effects by regulating the production of pro-inflammatory cytokines. It has been observed to reduce the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by inhibiting the NF-κB pathway. rsc.orgresearchgate.net In studies involving colorectal cancer, this compound also downregulated the expression of pro-inflammatory genes, including IL-1β and IL-6. d-nb.inforesearchgate.net

This compound has been found to inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. This inhibition occurs by influencing the high mobility group box 1 (HMGB1)/toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB) pathway. acs.orgnih.govresearchgate.net This mechanism contributes to its protective effect against conditions like myocardial ischemia-reperfusion injury. acs.org

Preclinical studies have demonstrated this compound's efficacy in mitigating various inflammatory conditions in animal models.

Murine Colitis: this compound effectively treats dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, leading to a decrease in the Clinical Disease Index (CDI), reduced inflammation scores, and halted weight loss. nih.govnih.gov It improves colonic crypt and mucosal architecture and reduces the relative abundance of colonic macrophages. nih.gov

Rheumatoid Arthritis: In a collagen-induced arthritis (CIA) rat model, this compound alleviated joint swelling, reduced the arthritis index, and improved trabecular bone density. rsc.orgresearchgate.netnih.gov In vitro, it inhibited the NF-κB pathway, leading to reduced secretion of pro-inflammatory cytokines (TNF-α, IL-1β) in fibroblast-like synoviocytes (CIA-FLS). rsc.orgresearchgate.net

Myocardial Injury: this compound has shown a protective effect against myocardial ischemia-reperfusion injury through the inhibition of NLRP3-induced pyroptosis, apoptosis, and the HMGB1/TLR4/NF-κB axis. acs.org

Table 2: this compound's Effects in Animal Models of Inflammation

| Inflammatory Condition | Animal Model | Key Findings | Reference |

| Colitis | DSS-induced murine colitis | Decreased CDI, inflammation, COX-2 expression; improved crypt and mucosal architecture; reduced colonic macrophages. | nih.govnih.gov |

| Rheumatoid Arthritis | CIA rat model | Alleviated joint swelling, reduced arthritis index, improved trabecular bone density; inhibited NF-κB pathway. | rsc.orgresearchgate.netnih.gov |

| Myocardial Injury | Myocardial I/R injury model | Inhibited NLRP3-induced pyroptosis, apoptosis, and HMGB1/TLR4/NF-κB axis. | acs.org |

Anti-cancer and Antiproliferative Effects (in vitro and animal models)

This compound exhibits anti-cancer and antiproliferative effects in both in vitro and animal models. mdpi.comalfachemic.commdpi.com It has been reported to suppress the proliferation of various cancer cell lines, including human promyelocytic leukemia cells (HL60) and human pancreatic cancer cells (PANC-1). alfachemic.commdpi.com In murine models, this compound has shown potential in reducing colorectal cancer by improving the colonic and tumor environment. researchgate.netphysiology.orgnih.gov

One of the mechanisms by which this compound exerts its anti-cancer effects is through the induction of DNA damage. This compound causes DNA damage, as identified by the expression of phosphorylated H2A histone family, member X (γ-H2AX), a sensitive marker of DNA damage. nih.govaacrjournals.orgresearchgate.netnih.govannualreviews.org This induction of γ-H2AX has been observed to occur specifically in macrophage cell lines, such as mouse macrophages (ANA-1, RAW264.7) and human macrophages (U-937 differentiated cells), even at low concentrations (e.g., 1 µM). nih.govresearchgate.net Importantly, this DNA damage induction was not observed in non-macrophage cell lines, including other immune cells (lymphoblasts and T cells) and epithelial cell lines, at comparable doses. nih.govresearchgate.net This selective targeting of macrophages for DNA damage and subsequent apoptosis is considered a key mechanism for its anti-inflammatory and anti-cancer properties. nih.govaacrjournals.org

Table 3: this compound's Selective Induction of DNA Damage (γ-H2AX)

| Cell Type | γ-H2AX Induction by this compound | Concentration (µM) | Reference |

| Macrophage cell lines (e.g., ANA-1, RAW264.7, U-937 differentiated) | Increased DNA damage (γ-H2AX expression) | Starting from 1 µM | nih.govresearchgate.net |

| Non-macrophage cell lines (e.g., lymphoblasts, T cells, epithelial cells, U-937 monocytes) | No change in γ-H2AX expression | Up to 10 µM | nih.govresearchgate.net |

Selective Induction of Apoptosis in Target Cells (e.g., Macrophages, Tumor Cells)

This compound demonstrates a selective ability to induce apoptosis in specific cell types, notably macrophages and certain tumor cells. Studies have shown that this compound significantly increases the percentage of apoptotic cells in unstimulated ANA-1 macrophages at concentrations of 50 µM (18%) and 100 µM (70%). Similarly, it induces apoptosis in IFNγ-stimulated ANA-1 cells at 10 µM (3.3%) and in RAW264.7 macrophages at 50 µM (50%) and 100 µM (99%). nih.govresearchgate.net This pro-apoptotic effect in macrophages is accompanied by the induction of γ-H2AX expression, a marker of DNA damage, specifically observed in macrophage cell lines. nih.govresearchgate.net

In the context of tumor cells, this compound has been reported to exert anti-proliferative effects against human promyelocytic leukemia HL60 cells by inducing apoptosis. This process is associated with the proteolytic cleavage of PKCδ, activation of caspase-3, and degradation of PARP. researchgate.net Furthermore, this compound has shown protective effects against cisplatin-induced apoptotic cell death in LLC-PK1 porcine renal proximal tubular cells, mediated by the downregulation of c-Jun N-terminal kinase (JNK), P38, and cleaved caspase-3. mdpi.com Notably, this compound did not show significant apoptotic effects on HCT-116 colon cancer cells or mouse embryonic fibroblasts (MEFs) at lower concentrations, suggesting a degree of selectivity in its pro-apoptotic actions. nih.govresearchgate.net

Table 1: this compound's Apoptotic Induction in Macrophage Cell Lines

| Cell Line (Type) | This compound Concentration | Apoptosis Percentage | Reference |

| ANA-1 (unstimulated) | 50 µM | 18% | nih.govresearchgate.net |

| ANA-1 (unstimulated) | 100 µM | 70% | nih.govresearchgate.net |

| ANA-1 (IFNγ stimulated) | 10 µM | 3.3% | nih.govresearchgate.net |

| RAW264.7 | 50 µM | 50% | nih.govresearchgate.net |

| RAW264.7 | 100 µM | 99% | nih.govresearchgate.net |

Cell Cycle Modulation (e.g., G1 to S-phase arrest)

This compound influences cell cycle progression, primarily by inducing G1 to S-phase arrest in various tumor cell lines. Studies have demonstrated that this compound inhibits the proliferation of human pancreatic cancer cell PANC-1 by disrupting cell division and downregulating Ki67 expression. chemfaces.comalfachemic.com

Specifically, this compound has been shown to arrest the cell cycle progression of human tumor cells, including K562, Raji, Wish, HeLa, Calu-1, and Vero cell lines, at the G1 transition to the S phase. researchgate.netsci-hub.semdpi.com This cell cycle arrest is linked to a decrease in the messenger RNA (mRNA) content of cyclin E, a crucial regulatory protein necessary for the G1/S transition. sci-hub.semdpi.com This suggests that this compound interferes with the regulatory events required for cancer cells to enter the S phase, thereby suppressing their proliferation. mdpi.com

Suppression of Tumorigenesis in Animal Models (e.g., Colitis-Associated Colon Cancer)

This compound has shown significant efficacy in suppressing tumorigenesis in animal models, particularly in the context of colitis-associated colon cancer. In azoxymethane/dextran sulfate sodium (AOM/DSS) mouse models, this compound administration (2.5 mg/kg, three times per week via oral gavage over 12 weeks) improved clinical symptoms and reduced tumorigenesis. researchgate.netphysiology.orgnih.gov

This therapeutic effect is attributed to several mechanisms, including this compound's restorative impact on intestinal barrier function. It upregulates the expression of essential tight junction and mucin genes and increases the abundance of mucin-producing goblet cells. researchgate.netphysiology.org Furthermore, this compound reduces the relative abundance of colonic macrophages within the lamina propria and suppresses the expression of key macrophage markers such as CD68, Mrc-1, and mannose scavenger receptor 1 (MSR-1). researchgate.net It also downregulates the expression of pro-inflammatory genes (e.g., IL-1β, IL-6) and pro-neoplastic genes (e.g., IL-10, IL-13, TGF-β1), indicating its ability to modulate the inflammatory environment in the colon. researchgate.net Beyond colon cancer, oral administration of falcarinol (B191228) (this compound) has been demonstrated to suppress lung cancer growth in mice models without detectable toxic side effects, by inhibiting heat shock protein 90 (Hsp90) in both cancer stem and non-stem cells. researchgate.net

Antioxidant and Oxidative Stress Modulation

This compound exhibits potent antioxidant properties and modulates oxidative stress pathways, contributing to its protective effects.

Reactive Oxygen Species (ROS) Scavenging Activity

This compound demonstrates significant antioxidant activity by directly counteracting oxidative stress. ijam.co.innih.govijam.co.in It effectively inhibits elevated levels of reactive oxygen species (ROS), thereby alleviating cellular oxidative stress. ijam.co.in This ROS scavenging activity has been observed in various contexts; for instance, this compound pretreatment reduced oxidative stress induced by amyloid β-protein fragment 25–35 (Aβ25–35) in primary cultured rat cortical neurons. nih.gov Additionally, it inhibits increased ROS levels in 3T3-L1 adipocytes exposed to palmitic acid. nih.gov The presence of triple bonds within this compound's chemical structure is suggested to contribute to its ROS scavenging capabilities. nih.gov this compound has been identified as a metabolite with strong free radical scavenging activity, justifying its antioxidant effects. ijam.co.in

Activation of Antioxidant Defense Pathways (e.g., Nrf2 and target genes)

Beyond direct ROS scavenging, this compound activates crucial endogenous antioxidant defense pathways. It has been shown to activate the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. ijam.co.in The activation of Nrf2, a master regulator of redox homeostasis, leads to the upregulation of various cellular antioxidant defenses, including enzymes like catalase (CAT) and glutathione (B108866) peroxidase (GPx), thereby enhancing cellular resistance against oxidative stress. ijam.co.in

Studies confirm that this compound upregulates Nrf2 and heme oxygenase-1 (HO-1) expression, which stimulates antioxidant defense. nih.gov In lipopolysaccharide (LPS)-inflamed RAW264.7 macrophages, this compound potently activates Nrf2 signaling, suppressing pro-inflammatory responses such as the expression of inducible nitric oxide synthase (iNOS) and monocyte chemotactic protein-1 (MCP-1), independently of NF-κB activity. sc.edu In vitro and in vivo experiments using Nrf2 knockout mice further confirm that this compound activates the Nrf2 pathway, decreasing oxidative stress in macrophages and colon epithelial cells. semanticscholar.org Nrf2-deficient mice are resistant to the suppressive effects of this compound on colitis, underscoring the critical role of this pathway in its therapeutic actions. semanticscholar.org

Neuroprotective Actions

This compound exhibits significant neuroprotective properties, making it a compound of interest for neurological health. It has been shown to protect cortical neurons from ischemia-like injury by upregulating hypoxia-inducible factor 1-alpha (HIF-1α) expression and inhibiting apoptotic pathways. chemfaces.comalfachemic.com

Furthermore, this compound induces neurite outgrowth in PC12D cells through mechanisms dependent on cyclic AMP (cAMP) and mitogen-activated protein (MAP) kinase pathways. chemfaces.comalfachemic.com Pretreatment of primary cultured Sprague-Dawley rat embryonic cortical neurons with this compound prevented cell death induced by amyloid β-protein fragment 25–35 (Aβ25–35). This protection was dose-related and demonstrated a hormetic dose response. mdpi.com The neuroprotective effects observed were linked to the suppression of apoptosis, mediated by an increase in the BCL-2/Bax ratio and enhanced mitochondrial membrane stability. mdpi.com Additionally, this compound was found to reverse Aβ25–35 induced calcium influx and intracellular free radical generation, highlighting its multifaceted approach to neuroprotection. mdpi.com

Table 2: Summary of this compound's Neuroprotective Effects

| Effect | Mechanism/Cell Model | Reference |

| Protection from Ischemia-like Injury | Upregulation of HIF-1α, inhibition of apoptotic pathways in cortical neurons | chemfaces.comalfachemic.com |

| Neurite Outgrowth Induction | cAMP- and MAP kinase-dependent mechanisms in PC12D cells | chemfaces.comalfachemic.com |

| Prevention of Aβ25–35-induced Neuron Death | Suppression of apoptosis (increased BCL-2/Bax ratio), enhanced mitochondrial membrane stability, reversal of calcium influx and free radical generation in rat cortical neurons | mdpi.com |

Attenuation of Oxidative Stress in Neuronal Cells

Preclinical studies have demonstrated this compound's capacity to mitigate oxidative stress, particularly within neuronal cells. This compound pretreatment effectively reduced oxidative stress induced by amyloid β-protein fragment 25–35 (Aβ25–35) in primary cultured rat cortical neurons. thegoodscentscompany.com This protective effect extends to enhancing neuronal cell survival and reversing increases in calcium influx and intracellular free radical generation caused by Aβ25–35 toxicity. thegoodscentscompany.com Furthermore, this compound, at a concentration of 8 µM, has been shown to promote neurite outgrowth in nerve growth factor (NGF)-differentiated PC12D cells. This effect is mediated through a dual mechanism involving the activation of both protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways. nih.govhznu.edu.cn The presence of triple bonds in the this compound structure is hypothesized to contribute to its reactive oxygen species (ROS) scavenging abilities. thegoodscentscompany.com

Indirect Effects on Neuroinflammation (via microglial cells)

This compound exhibits anti-inflammatory activities, as evidenced by its ability to inhibit the expression of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. thegoodscentscompany.comnih.govciteab.com It has also been shown to suppress cyclooxygenase-2 (COX-2) immunoreactivity in dextran sulfate sodium (DSS)-induced colitis in mice and inhibit inducible nitric oxide synthase (iNOS) expression in interferon-γ (IFNγ)-stimulated macrophages. thegoodscentscompany.comnih.gov While these findings demonstrate broader anti-inflammatory potential, direct preclinical studies specifically detailing this compound's indirect effects on neuroinflammation via microglial cells were not explicitly detailed in the search results. However, its general anti-inflammatory mechanisms suggest a potential, albeit indirect, role in modulating neuroinflammatory processes.

Antimicrobial Properties

This compound, along with other polyacetylenic compounds isolated from Panax species, demonstrates significant antimicrobial properties. nih.govnih.gov

Antifungal Activities

This compound has been recognized for its antifungal activities. It acts as a natural pesticide, protecting plant roots from fungal diseases. citeab.com Studies confirm that polyacetylenic compounds, including this compound, exhibit antifungal effects. nih.govnih.gov

Antibacterial Activities

This compound exhibits notable antibacterial activity against various bacterial strains. Research indicates its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli.

Antimycobacterial Activities

Beyond its general antibacterial effects, this compound has also demonstrated antimycobacterial activities. It exhibits good activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This antimycobacterial potential is a significant aspect of its broad antimicrobial spectrum. nih.gov

Renal Protective Effects (Preclinical)

Preclinical studies have highlighted the renal protective effects of this compound, particularly against cisplatin-induced kidney damage. This compound isolated from Panax vietnamensis has been shown to prevent cisplatin-induced renal damage in both in vitro and in vivo models. thegoodscentscompany.comresearchgate.netnih.gov

In in vitro studies using LLC-PK1 porcine renal proximal tubular cells, this compound at concentrations above 0.25 μM effectively prevented cisplatin-induced cell death. thegoodscentscompany.comnih.gov Specifically, pretreatment with 2 and 4 μM of this compound significantly reduced the percentage of apoptotic cells induced by 25 μM cisplatin (B142131). The percentage of apoptotic cells, which increased to 39.96 ± 1.76% with cisplatin alone, decreased to 26.23 ± 1.51% and 15.96 ± 1.53% with the respective this compound pretreatments. thegoodscentscompany.comnih.gov This protective effect is partly mediated by this compound's ability to reverse the upregulated phosphorylation of c-Jun N-terminal kinase (JNK) and P38, as well as the expression of cleaved caspase-3, which are critical mediators of apoptotic cell death in response to cisplatin. thegoodscentscompany.comnih.gov

In in vivo animal studies, this compound treatment ameliorated body weight loss and improved blood renal function markers, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), in mice with cisplatin-induced kidney injury. thegoodscentscompany.comnih.gov Furthermore, this compound downregulated the mRNA expression of inflammatory mediators, including cyclooxygenase-2 (COX-2) and monocyte chemoattractant protein-1 (MCP-1), in the kidneys. thegoodscentscompany.comnih.gov These findings collectively indicate that this compound's renal protective effects are attributed to its anti-apoptotic and oxidative stress-reducing activities. thegoodscentscompany.comnih.gov

Table 1: Effects of this compound on Cisplatin-Induced Apoptosis in LLC-PK1 Cells

| Treatment | Percentage of Apoptotic Cells (%) (Mean ± Standard Error) |

| Cisplatin (25 µM) | 39.96 ± 1.76 |

| This compound (2 µM) + Cisplatin | 26.23 ± 1.51 |

| This compound (4 µM) + Cisplatin | 15.96 ± 1.53 |

Table 2: Key Renal Function Markers in Cisplatin-Induced Kidney Injury with this compound Treatment (Preclinical)

| Marker | Effect of Cisplatin Alone | Effect of this compound Treatment |

| Body Weight | Loss | Ameliorated |

| Serum Creatinine | Increased | Reduced |

| Blood Urea Nitrogen (BUN) | Increased | Reduced |

| COX-2 mRNA Expression | Upregulated | Downregulated |

| MCP-1 mRNA Expression | Upregulated | Downregulated |

Protection against Cisplatin-Induced Renal Damage

Preclinical studies have shown that this compound offers protection against cisplatin-induced renal damage both in vitro and in vivo. In vitro experiments using LLC-PK1 porcine renal proximal tubular cells revealed that this compound, at concentrations exceeding 0.25 μM, effectively prevented cisplatin-induced cell death. nih.govnih.govmdpi.com Specifically, pretreatment with 2 μM and 4 μM this compound significantly reduced the increase in apoptotic cell death observed in LLC-PK1 cells treated with cisplatin. nih.govnih.govmdpi.com

In animal models, oral administration of this compound ameliorated several indicators of cisplatin-induced kidney injury. This included a reduction in body weight loss and improvements in blood renal function markers, such as serum creatinine and blood urea nitrogen (BUN). nih.govnih.govresearchgate.net Furthermore, this compound treatment led to a downregulation of mRNA expression levels of inflammatory mediators in the kidney. nih.govnih.govresearchgate.net The protective effect of this compound against cisplatin-induced renal damage is at least partially mediated by its ability to mitigate apoptotic injury. nih.govnih.govmdpi.com

Anti-apoptotic Mechanisms in Renal Cells

The protective effects of this compound against cisplatin-induced renal damage are closely linked to its anti-apoptotic mechanisms within renal cells. Cisplatin exposure typically leads to a marked increase in the phosphorylation of c-Jun N-terminal kinase (JNK) and P38, alongside an upregulation in the expression of cleaved caspase-3, all of which are key mediators of apoptotic cell death. nih.govnih.govresearchgate.net

However, pretreatment with this compound at concentrations of 2 μM and 4 μM effectively reversed these cisplatin-induced upregulations. nih.govnih.govmdpi.com This indicates that this compound inhibits apoptosis by downregulating the phosphorylation of JNK and P38, and by suppressing the expression levels of cleaved caspase-3 in cisplatin-treated cells. nih.govresearchgate.net These findings suggest that this compound's anti-apoptotic activity is a crucial component of its reno-protective capacity against cisplatin-induced cellular injury. nih.govmdpi.com

The impact of this compound on cisplatin-induced apoptosis in LLC-PK1 cells is summarized in the table below:

| Treatment Group (25 μM Cisplatin) | Apoptotic Cells (%) (Mean ± SEM) |

| Cisplatin alone | 39.96 ± 1.76 |

| Pretreatment with 2 μM this compound | 26.23 ± 1.51 |

| Pretreatment with 4 μM this compound | 15.96 ± 1.53 |

| Source: Data derived from preclinical studies on LLC-PK1 cells. nih.govmdpi.com |

Immunomodulatory Properties

Beyond its renal protective effects, this compound also exhibits significant immunomodulatory properties, particularly concerning macrophage activity and regulatory T-cell differentiation.

Macrophage Modulation (Suppression, Reduction in abundance)

This compound has been demonstrated to modulate macrophage activity, primarily through suppression and reduction in their abundance, which contributes to its anti-inflammatory effects. In murine models of colitis induced by Dextran Sulfate Sodium (DSS), this compound significantly suppressed macrophages in the colonic lamina propria. nih.govnih.govresearchgate.net This suppression is consistent with a observed reduction in the relative abundance of colonic macrophages within the lamina propria. physiology.orgresearchgate.netnih.gov

Further mechanistic insights reveal that this compound's action on macrophages involves a reduction in the expression of important macrophage markers, such as CD68, Mrc-1, and mannose scavenger receptor 1 (MSR-1), as well as a downregulation of pro-inflammatory genes including IL-1β, IL-6, IL-10, IL-13, and TGF-β1. researchgate.netnih.gov In vitro studies under colorectal cancer conditions have also confirmed this compound's inhibitory effects on macrophages. physiology.orgresearchgate.netnih.gov

A key aspect of this compound's macrophage modulation is its ability to induce DNA damage and apoptosis specifically in these immune cells. preprints.orgnih.gov this compound has been shown to significantly increase the percentage of apoptotic cells in macrophage cell lines, such as unstimulated ANA-1 cells and RAW264.7 cells, at various concentrations, while exhibiting less or no significant apoptotic effect on other cell types like HCT-116 cells. nih.gov Additionally, this compound is recognized as a potent activator of Nrf2, a pathway linked to M2 polarization in macrophages, suggesting that this compound may induce M2 polarization to exert its anti-inflammatory effects. mdpi.com

The apoptotic effects of this compound on different macrophage cell lines are detailed below:

| Cell Line (Condition) | This compound Concentration | Apoptotic Cells (%) |

| Unstimulated ANA-1 cells | 50 μM | 18 |

| Unstimulated ANA-1 cells | 100 μM | 70 |

| IFNγ stimulated ANA-1 cells | 10 μM | 3.3 |

| RAW264.7 cells | 50 μM | 50 |

| RAW264.7 cells | 100 μM | 99 |

| Source: Data derived from in vitro studies on macrophage cell lines. nih.gov |

Molecular Mechanisms and Signaling Pathways Mediated by Panaxynol

DNA Damage and Apoptosis Induction Mechanisms

Panaxynol has been shown to induce programmed cell death, or apoptosis, in various cell types, particularly in immune and cancer cells. This pro-apoptotic effect is mediated through direct interaction with cellular DNA and the activation of critical stress-related signaling pathways.

This compound is recognized as a potential DNA-reactive alkylating agent. nih.gov Its chemical structure, which features triple bonds, confers high reactivity, enabling it to form covalent adducts with biological macromolecules, including DNA. nih.gov This interaction can lead to DNA damage, a critical initiating event for apoptosis.

Research has demonstrated that this compound selectively induces DNA damage in macrophages. nih.gov The induction of DNA damage was identified by the expression of phosphorylated H2A histone family member X (γ-H2AX), a sensitive biomarker for DNA double-strand breaks. nih.gov In studies using various cell lines, this compound was shown to significantly increase γ-H2AX expression in macrophage cell lines (ANA-1, RAW264.7, and primary peritoneal macrophages) and differentiated human U-937 cells, while having minimal effect on other cell types like colon cancer cells (HCT-116) and mouse embryonic fibroblasts at similar concentrations. nih.gov This cell-type-specific action suggests a targeted mechanism for inducing DNA damage. nih.gov

| Cell Type | Classification | Effect of this compound on γ-H2AX Expression | Reference |

|---|---|---|---|

| ANA-1, RAW264.7 | Mouse Macrophage | Significant increase | nih.gov |

| Primary Peritoneal Macrophages | Mouse Macrophage | Significant increase | nih.gov |

| U-937 (differentiated) | Human Macrophage | Significant increase | nih.gov |

| HCT-116 | Human Colon Cancer | Minimal effect | nih.gov |

| Mouse Embryonic Fibroblasts (MEFs) | Mouse Fibroblast | Minimal effect | nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are critical mediators of cellular responses to stress, such as DNA damage. nih.govmdpi.com Activation of these pathways is strongly associated with the induction of apoptosis. nih.gov RNA-sequencing analysis has suggested that this compound may exert its pro-apoptotic effects in macrophages through the MAPK signaling pathway. sc.edu

Studies have elucidated that this compound modulates the MAPK pathway in response to cellular damage. In a model of cisplatin-induced renal injury, this compound provided a protective effect by downregulating the phosphorylation of JNK and p38, thereby reducing apoptotic cell death in kidney proximal tubular cells. nih.gov Conversely, a closely related polyacetylene, panaxydol (B150440), has been shown to induce apoptosis in cancer cells by triggering the activation (phosphorylation) of JNK and p38 MAPK. nih.govresearchgate.net This activation was a key step leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis. nih.gov These findings indicate that this compound and its analogs are potent modulators of the JNK and p38 MAPK pathways, and the specific cellular context determines whether this modulation leads to pro-apoptotic or protective outcomes.

Caspase-3 is a key executioner caspase in the apoptotic cascade. frontiersin.org It exists as an inactive proenzyme (procaspase-3) that, upon receiving an apoptotic signal, is cleaved into active subunits (e.g., p17, p20). nih.govnih.gov Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

Treatment with this compound has been shown to directly induce the activation of caspase-3. nih.govnih.gov In human promyelocytic leukemia (HL-60) cells, this compound treatment resulted in the processing of the 32 kDa procaspase-3 into its catalytically active subunits. nih.gov This activation was further confirmed by the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a well-established substrate of active caspase-3, from its 116 kDa form into an 85 kDa fragment. nih.govnih.gov Furthermore, in the context of cisplatin-induced nephrotoxicity, the protective effects of this compound were associated with the downregulation of cleaved caspase-3, reinforcing the compound's role in modulating this critical apoptotic enzyme. nih.gov

| Protein | Role in Apoptosis | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Caspase-3 | Executioner Caspase | Cleavage of pro-form into active subunits | nih.govnih.gov |

| Poly (ADP-ribose) polymerase (PARP) | Caspase-3 Substrate | Cleavage of 116 kDa form into 85 kDa fragment | nih.govnih.gov |

Inflammatory Signaling Pathway Modulation

In addition to its pro-apoptotic effects, this compound demonstrates significant anti-inflammatory properties by intervening in key inflammatory signaling pathways. It can suppress the expression of pro-inflammatory mediators by inhibiting upstream regulatory molecules.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses. nih.govnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. nih.gov

This compound has been found to inhibit the activation of the NF-κB pathway. nih.gov In a mouse model of acute liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN), administration of this compound inhibited the activation of both NF-κB and its upstream inhibitor, IκB-α. nih.gov This inhibition of the IκB-α/NF-κB signaling pathway contributed to the compound's hepatoprotective effects by reducing the inflammatory response. nih.gov This mechanism is also linked to its effects in macrophages, where NF-κB targets pro-inflammatory cytokines that are involved in chronic inflammation. nih.gov

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two key pro-inflammatory enzymes whose expression is largely regulated by the NF-κB pathway. nih.govnih.gov Overexpression of COX-2 and iNOS is a hallmark of many inflammatory conditions. nih.gov

Consistent with its ability to inhibit NF-κB, this compound has been shown to downregulate the expression of these inflammatory enzymes. In a mouse model of DSS-induced colitis, treatment with this compound led to a marked decrease in the expression of COX-2 in the colon tissue. nih.gov Initial in vitro screenings have also pointed towards this compound's ability to suppress iNOS. nih.gov By inhibiting the NF-κB pathway, this compound effectively blocks the transcriptional activation of COX-2 and iNOS genes, thereby reducing the production of inflammatory mediators and ameliorating the inflammatory state. nih.govnih.govnih.gov

| Protein/Pathway | Function | Effect of this compound | Reference |

|---|---|---|---|

| NF-κB | Transcription factor for inflammatory genes | Inhibited activation | nih.gov |

| IκB-α | Inhibitor of NF-κB | Inhibited activation/degradation | nih.gov |

| COX-2 | Pro-inflammatory enzyme | Decreased expression | nih.gov |

| iNOS | Pro-inflammatory enzyme | Suppressed activity (in vitro) | nih.gov |

Ferroptosis Modulation

This compound, a bioactive polyacetylene found in dietary plants like ginseng and carrots, has been identified as a modulator of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. nih.gov This activity is particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis (RA), where this compound has been shown to induce ferroptosis in fibroblast-like synoviocytes. nih.gov

This compound triggers ferroptosis, in part, by regulating the levels of intracellular glutathione (B108866) (GSH). nih.gov GSH is a critical antioxidant that protects cells from damage by reactive oxygen species (ROS) and is a necessary cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which plays a central role in inhibiting ferroptosis. frontiersin.orgfrontiersin.orgnih.gov Research has demonstrated that treatment with this compound leads to a significant decrease in GSH levels. nih.gov This depletion of GSH compromises the cell's antioxidant capacity, thereby sensitizing it to ferroptotic cell death. nih.govnih.gov

A hallmark of ferroptosis is the iron-dependent accumulation of lipid peroxides. frontiersin.org this compound has been shown to significantly increase both lipid peroxidation (LPO) and intracellular iron accumulation. nih.gov The process of lipid peroxidation damages cell membranes and generates electrophilic aldehydes that lead to cell death. nih.govfrontiersin.org this compound's ability to promote LPO and iron accumulation is a key mechanism through which it induces ferroptosis. nih.gov This dual effect underscores its role as a pro-ferroptotic agent. nih.govmdpi.comresearchgate.net

This compound exerts its pro-ferroptotic effects by downregulating key negative regulators of this cell death pathway, namely Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4). nih.gov

SLC7A11: This protein is a component of the system Xc- cystine/glutamate antiporter, which imports cystine for the synthesis of GSH. frontiersin.orgmdpi.com By downregulating SLC7A11, this compound limits the intracellular availability of cystine, leading to GSH depletion and subsequent inactivation of GPX4. nih.govnih.gov

GPX4: This selenoenzyme is the primary scavenger of lipid peroxides, converting them into non-toxic lipid alcohols using GSH as a cofactor. nih.govnih.gov The downregulation of GPX4 expression by this compound directly impairs the cell's ability to neutralize lipid ROS, leading to their accumulation and the execution of ferroptosis. nih.govmdpi.com

Table 1: Effect of this compound on Key Ferroptosis Markers

| Marker | Effect of this compound Treatment | Consequence |

|---|---|---|

| Glutathione (GSH) | Decrease | Reduced antioxidant capacity |

| Lipid Peroxidation (LPO) | Increase | Cell membrane damage |

| Iron Accumulation | Increase | Promotion of ROS production |

| SLC7A11 Expression | Downregulation | Impaired cystine uptake, GSH depletion |

| GPX4 Expression | Downregulation | Accumulation of lipid peroxides |

Recent transcriptomic analyses have revealed a more complex regulatory mechanism involving competing endogenous RNA (ceRNA) networks. nih.gov These networks involve various RNA species that compete for binding to common microRNAs (miRNAs), thereby regulating each other's expression. nih.gov this compound has been found to modulate ferroptosis and NF-κB signaling through such ceRNA networks. nih.gov Experimental validation has confirmed the involvement of specific axes within these networks, including the Transferrin Receptor 1 (TFR1) and NF-κB-inducing kinase (NIK) axes, in mediating the effects of this compound. nih.gov This indicates that this compound's influence on ferroptosis is orchestrated through a sophisticated network of genetic regulation. nih.gov

Oxidative Stress Response Pathways

Beyond its role in ferroptosis, this compound also modulates cellular responses to oxidative stress through other key signaling pathways.

This compound is a potent activator of the Nuclear Factor Erythroid-2-Related Factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress. nih.govnih.govyoutube.com

The activation of Nrf2 by this compound occurs post-transcriptionally. It inhibits the Keap1 (Kelch-like ECH-associated protein 1)-mediated degradation of Nrf2. nih.govnih.gov Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By interfering with this process, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of its target genes. nih.gov This specific activation of the Nrf2 pathway contributes to the resolution of inflammation and provides cytoprotection, positioning this compound as a significant modulator of cellular redox homeostasis. nih.govnih.gov

Table 2: Research Findings on this compound's Molecular Mechanisms

| Pathway | Key Molecule(s) | Mechanism of Action by this compound | Reference |

|---|---|---|---|

| Ferroptosis | GSH, LPO, Iron, SLC7A11, GPX4 | Decreases GSH; Increases LPO and iron; Downregulates SLC7A11 and GPX4. | nih.gov |

| ceRNA Networks | TFR1, NIK | Modulates ferroptosis and NF-κB signaling through ceRNA networks. | nih.gov |

| Oxidative Stress | Nrf2, Keap1 | Inhibits Keap1-mediated degradation of Nrf2, leading to Nrf2 activation. | nih.govnih.gov |

Microbiome-Immune Axis Interactions

This compound, a bioactive polyacetylene found in American ginseng, demonstrates significant immunomodulatory effects through its interaction with the gut microbiome and its influence on the intestinal barrier. nih.govnih.govphysiology.org Research indicates that this compound can alter the composition of the gut microbiota and enhance the structural integrity of the intestinal lining, which are crucial components of the microbiome-immune axis.

Modulation of Gut Microbiota Composition

Studies utilizing murine models of colitis have shown that this compound can effectively modulate the gut microbial community. nih.govnih.gov In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, administration of this compound led to a significant alteration in the microbial composition. nih.gov Specifically, it was observed to suppress genera of bacteria that are typically enriched during colitis. nih.govnih.gov

16S sequencing of fecal samples from these models revealed that this compound treatment helped to ameliorate the increase of certain DSS-enriched microbes. physiology.org The key findings from this research are summarized below:

| Suppressed Genera | Context/Model | Reference |

| Enterococcus | DSS-induced colitis | nih.govphysiology.org |

| Eubacterium | DSS-induced colitis | nih.gov |

| Ruminococcus | DSS-induced colitis | nih.govphysiology.org |

This targeted suppression of colitis-associated bacteria suggests a mechanism by which this compound may help to mitigate intestinal inflammation by fostering a more balanced gut microbial environment. nih.gov

Impact on Intestinal Barrier Function

The intestinal barrier is a critical interface between the host immune system and the gut lumen. Its integrity is paramount for preventing the translocation of harmful substances and maintaining immune homeostasis. elsevierpure.com this compound has been shown to positively impact this barrier through several mechanisms.

In a murine model of colitis-associated colorectal cancer, treatment with this compound was linked to the upregulation of key genes responsible for maintaining the intestinal barrier. physiology.org Gene expression analysis revealed elevated levels of occludin, tight junction protein 3, and mucin 2 in animals treated with this compound compared to the control group. physiology.org

Furthermore, studies on DSS-induced colitis have demonstrated that this compound can protect against the degradation of the mucosal layer. nih.govnih.gov It significantly reduced the DSS-induced loss of goblet cells, which are responsible for producing the protective mucus layer, and preserved the mucus itself. nih.govnih.gov Histological analysis confirmed these findings, showing improved crypt structure and mucosal architecture in this compound-treated subjects. nih.govphysiology.org

The table below details the specific effects of this compound on intestinal barrier components:

| Barrier Component | Effect of this compound | Model | Reference |

| Occludin Gene Expression | Elevated | AOM/DSS model | physiology.org |

| Tight Junction Protein 3 Gene Expression | Elevated | AOM/DSS model | physiology.org |

| Mucin 2 Gene Expression | Elevated | AOM/DSS model | physiology.org |

| Goblet Cells | Protected against loss | DSS-induced colitis | nih.govnih.gov |

| Mucus Layer | Preserved | DSS-induced colitis | nih.govnih.gov |

| Crypt Architecture | Improved | DSS-induced colitis | nih.govphysiology.org |

By enhancing the expression of tight junction proteins and preserving the mucus-producing goblet cells, this compound reinforces the intestinal barrier, which is a key mechanism in its ability to suppress murine colitis. nih.govnih.gov

Structure Activity Relationship Studies and Derivatives of Panaxynol

Comparative Analysis with Related Polyacetylenes

Panaxynol belongs to a class of C17-polyacetylenes, and its effects are often compared with other structurally similar compounds to understand the impact of minor structural variations on biological activity.

Panaxydol (B150440) is another C17-polyacetylene found alongside this compound in Panax ginseng. fortunejournals.commdpi.comacs.org It differs from this compound by the presence of an epoxide group. Both this compound and panaxydol contribute significantly to the total polyacetylene content in ginseng, often constituting approximately 90% of it. mdpi.com Comparative studies on cell proliferation inhibition have shown varying potencies depending on the cell line. For instance, in Caco-2 (cancer) cells, this compound (falcarinol) exhibited higher inhibitory potency than panaxydol. acs.org However, in FHs 74 Int. (normal intestinal) cells, panaxydol demonstrated greater inhibitory potency than this compound. acs.org This suggests that the subtle structural difference, specifically the epoxide ring in panaxydol, can influence its selective activity against different cell types. Panaxydol has also been reported to inhibit the growth of cancer cells through EGFR activation and ER stress. thegoodscentscompany.com

Table 1: Comparative Inhibitory Potency of this compound and Panaxydol on Cell Proliferation

| Compound | Cell Line (Type) | Relative Inhibitory Potency (IC50 range) | Key Structural Difference from this compound |

| This compound | Caco-2 (Cancer) | Higher (2.5-5 µg/mL) acs.org | N/A |

| Panaxydol | Caco-2 (Cancer) | Lower (5-10 µg/mL) acs.org | Epoxide group |

| This compound | FHs 74 Int. (Normal) | Lower (2.5-5 µg/mL) acs.org | N/A |

| Panaxydol | FHs 74 Int. (Normal) | Higher (1-2.5 µg/mL) acs.org | Epoxide group |

This compound is widely recognized as a synonym for falcarinol (B191228). fortunejournals.comwikipedia.orgnih.govwikidata.orgmedchemexpress.com Both names refer to the same chemical compound, (3R,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol. wikipedia.orgnih.gov This synonymity highlights the compound's discovery in different plant sources, such as Panax ginseng (this compound) and Falcaria vulgaris or carrots (falcarinol). fortunejournals.comwikipedia.orgmdpi.com The R-chirality at C-3 is often associated with the levorotatory enantiomer of this compound. mdpi.com Falcarinol is a natural pesticide and fatty alcohol that protects roots from fungal diseases. wikipedia.org

Falcarindiol (B120969) is another polyacetylene found in carrots and other Apiaceae plants, structurally related to this compound. wikipedia.orgresearchgate.netnih.gov It differs from this compound by having an additional hydroxyl group, making it a diol. wikipedia.org Falcarindiol has demonstrated antifungal activity and is known to contribute to bitterness in carrots. wikipedia.org In terms of cell proliferation inhibition, falcarindiol generally shows lower potency compared to this compound (falcarinol) and panaxydol. acs.org However, synergistic inhibitory effects on cell proliferation have been observed when falcarindiol is combined with low doses of falcarinol, suggesting that their combined presence, rather than individual activity, might be crucial for certain biological effects. acs.org

Table 2: Structural Comparison of this compound and Related Polyacetylenes

| Compound | Molecular Formula | Key Structural Features |

| This compound | C17H24O | Two double bonds, two triple bonds, one hydroxyl group wikipedia.orgnih.gov |

| Panaxydol | C17H24O2 | Epoxide group, two triple bonds, one hydroxyl group mdpi.comnih.gov |

| Panaxytriol | C17H26O3 | Three hydroxyl groups, two triple bonds wikipedia.orgnih.gov |

| Falcarindiol | C17H24O2 | Two hydroxyl groups, two triple bonds wikipedia.orgnih.gov |

Investigations into the Significance of Chemical Moieties (e.g., triple bonds for ROS scavenging)